9-(2-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Description
This compound is a nitrogen-rich polycyclic system featuring a tetracyclic backbone fused with a bicyclic moiety. The core structure includes six nitrogen atoms (hexazatetracyclo) and substituents: a 2-methoxyphenyl group at position 9 and an isopropyl group at position 2. Such polyaza frameworks are often explored for pharmacological applications due to their ability to engage in hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C21H24N6O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
9-(2-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C21H24N6O/c1-14(2)25-12-22-20-24-19(15-8-4-7-11-18(15)28-3)27-17-10-6-5-9-16(17)23-21(27)26(20)13-25/h4-11,14,19H,12-13H2,1-3H3,(H,22,24) |
InChI Key |
BXDAAGXJTKSCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(2-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves multiple steps and specific reaction conditions. One common synthetic route involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction is typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(2-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Drug Design : The hexazatetracyclo core offers multiple sites for derivatization, enabling optimization of pharmacokinetic properties.
- Electron Density : The 2-methoxyphenyl group’s electron-donating effects could enhance interactions with aromatic residues in biological targets.
- Synthetic Challenges : Complex ring systems require advanced methodologies, such as transition-metal catalysis or photocyclization .
Biological Activity
The compound 9-(2-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule characterized by its unique tetracyclic structure and multiple nitrogen atoms. This structural complexity suggests potential biological activity that warrants investigation.
Chemical Structure and Properties
This compound belongs to a class of polycyclic compounds with significant structural features that influence its reactivity and biological properties. The presence of a methoxyphenyl group and a hexazatetracyclo structure enhances its potential for various interactions within biological systems.
Biological Activity
The biological activity of this compound is primarily under investigation for its pharmacological properties. Preliminary studies suggest several areas of interest:
- Anticancer Activity : Similar compounds have demonstrated anticancer properties due to their ability to interfere with cellular processes involved in tumor growth and proliferation.
- Antimicrobial Effects : The methoxy group present in the structure has been associated with antimicrobial activity in related compounds.
- Neuroprotective Potential : The multiple nitrogen atoms may contribute to neuroprotective effects by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds:
- Compound A : Exhibits significant anticancer properties through apoptosis induction in cancer cell lines.
- Compound B : Demonstrated antimicrobial activity against a range of bacteria and fungi.
- Compound C : Showed neuroprotective effects in models of neurodegeneration by reducing oxidative stress.
Table 1: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar tetracyclic structure | Anticancer properties |
| Compound B | Presence of methoxy group | Antimicrobial activity |
| Compound C | Multiple nitrogen atoms | Neuroprotective effects |
Understanding the specific mechanisms through which 9-(2-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene exerts its biological activity is crucial for potential therapeutic applications. Current hypotheses include:
- Inhibition of Enzyme Activity : Potential inhibition of key enzymes involved in metabolic pathways related to cancer and microbial resistance.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors that could influence neuroprotective outcomes.
Future Directions
Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested areas for future study include:
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and efficacy of the compound.
- Molecular Docking Studies : Utilizing computational methods to predict interactions with target proteins.
- Toxicological Assessments : Evaluating safety profiles to determine potential side effects or contraindications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
